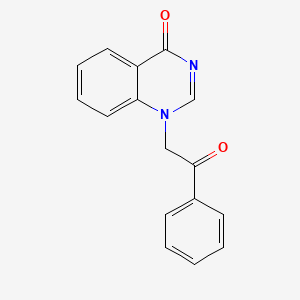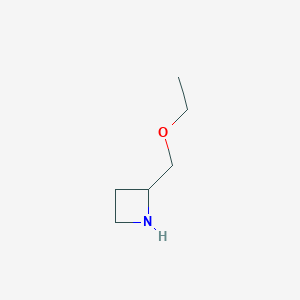
5-Nitro-1-propyl-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1-propyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a nitro group at the 5-position, a propyl group at the 1-position, and an amine group at the 3-position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-propyl-1H-indazol-3-amine typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to achieve good yields.
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation are commonly used . These processes are optimized to minimize byproducts and improve the overall yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1-propyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Nitro-1-propyl-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-indazol-3-amine: Similar structure but with a phenyl group instead of a nitro group.
1H-indazole-3-carbonitrile: Contains a nitrile group at the 3-position instead of an amine.
Uniqueness
5-Nitro-1-propyl-1H-indazol-3-amine is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
5-nitro-1-propylindazol-3-amine |
InChI |
InChI=1S/C10H12N4O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3,(H2,11,12) |
Clé InChI |
CSZZXEPLSZYENI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)
![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)




![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)




